![molecular formula C17H30N4O2 B2948275 3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide CAS No. 1385437-46-6](/img/structure/B2948275.png)
3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a cyanobutylamino group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the cyanobutylamino group: This step involves the reaction of the piperidine derivative with a cyanobutylamine under controlled conditions.
Formation of the carboxamide group: This can be done by reacting the intermediate with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-[2-(1-Cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide: can be compared with other piperidine derivatives that have similar functional groups.
N-(2-methylpropyl)piperidine-1-carboxamide: This compound lacks the cyanobutylamino group, making it less versatile in certain reactions.
3-[2-(1-Cyanobutylamino)-2-oxoethyl]piperidine: This compound lacks the carboxamide group, which may affect its reactivity and applications.
Uniqueness
The presence of both the cyanobutylamino and carboxamide groups in this compound makes it unique and versatile for various chemical reactions and applications
Properties
IUPAC Name |
3-[2-(1-cyanobutylamino)-2-oxoethyl]-N-(2-methylpropyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c1-4-6-15(10-18)20-16(22)9-14-7-5-8-21(12-14)17(23)19-11-13(2)3/h13-15H,4-9,11-12H2,1-3H3,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLHRFGWRDMGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CC1CCCN(C1)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-((2-methylpiperidin-1-yl)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2948194.png)
![N-[(3-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)methyl]pyridine-4-carboxamide](/img/structure/B2948195.png)
![2-[1-(4-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2948196.png)
![5-Nitro-4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidine](/img/structure/B2948197.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2948198.png)
![4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide](/img/structure/B2948199.png)
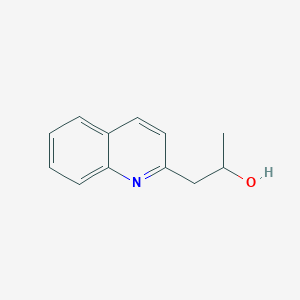
![3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2948202.png)
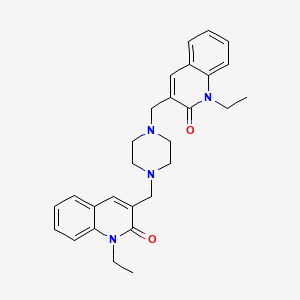
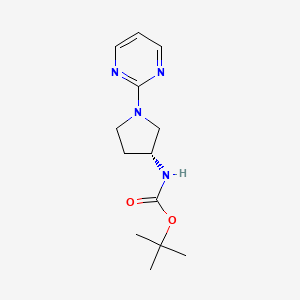
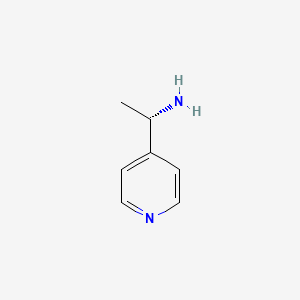
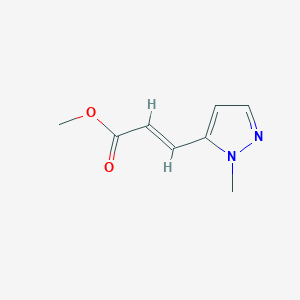
![4-[4-(3-{[(6-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)phenyl]morpholine](/img/structure/B2948214.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-piperidino-1-ethanone](/img/structure/B2948215.png)
